2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Overview
Description
Synthesis Analysis
The synthesis of acrylic acid derivatives, including compounds similar to "2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid," involves several key steps, including the acid hydrolysis and condensation reactions. For instance, a novel acrylic acid derivative was synthesized via acid hydrolysis of a precursory compound in acetic acid, showcasing the typical synthesis pathway for such molecules, where IR, 1H NMR, 13C-NMR, and mass spectral data play crucial roles in establishing the structure of the compound (Kaushik et al., 2011).
Molecular Structure Analysis
The determination of the crystal structure of similar compounds provides insights into their molecular configuration, intermolecular interactions, and overall stability. For example, the crystal structure of a related compound was elucidated, revealing significant details such as intermolecular hydrogen bonding and π-π stacking interactions, which are critical in understanding the molecular structure and behavior of acrylic acid derivatives (Lee et al., 2009).
Chemical Reactions and Properties
Acrylic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and versatility. For instance, reactions involving ethyl 3-aryl-2-nitroacrylate with specific reagents leading to the formation of different products highlight the reactive nature of such compounds and their potential for further chemical manipulation (Hirotani & Zen, 1994).
Physical Properties Analysis
The physical properties of acrylic acid derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the physical and chemical properties section of a related compound, "2-ethylhexyl acrylate," details its clear liquid state, melting and boiling points, specific gravity, and solubility in water and solvents, providing a baseline for understanding the physical behavior of these compounds in different environments (IARC Monographs, 1994).
Chemical Properties Analysis
The chemical properties of acrylic acid derivatives, including reactivity, stability, and polymerization behavior, are key to their applications. The synthesis and radical polymerization of hydrolytically stable acrylic phosphonic acids demonstrate the chemical versatility and potential of acrylic acid derivatives for creating polymers with specific characteristics (Moszner et al., 1999).
Scientific Research Applications
Synthesis and Polymer Chemistry
Preparation and Derivatives
The compound has been used as a key intermediate in the preparation of various chemically significant derivatives. For instance, it has been involved in Friedel-Crafts reactions for the preparation of chloro substituted derivatives, highlighting its role in the synthesis of complex organic molecules (Cousse, Bonnaud, Pichat, & Aubert, 1976).
Adhesive Polymers
The compound's derivatives have found applications in the development of adhesive polymers with hydrolytically stable phosphonic acid monomers, demonstrating significant advancements in materials science (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Environmental Applications
Acrylic Acid Recovery
Research has explored the recovery of acrylic acid from industrial wastewater through esterification, addressing environmental concerns related to waste management and pollution (Ahmad, Kamaruzzaman, & Chin, 2014). This application is critical for reducing the environmental impact of industrial processes.
Advanced Material Development
Liquid Crystalline Polyacrylates
The chemical has been used to synthesize dendritic graft copolymers exhibiting liquid crystalline properties, marking its importance in the creation of novel materials with specific optical and mechanical properties (Xi Zhang, 1998).
Synthetic Methodologies
Herbicide Synthesis
An improved synthetic method employing this compound has been developed for the herbicide carfentrazone-ethyl, showcasing its role in enhancing the efficiency and sustainability of agricultural chemical production (Fan, Yu, Fu, Liu, He, & Zhu, 2015).
properties
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRIKISCRTEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431666 | |
Record name | 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid | |
CAS RN |
58211-82-8 | |
Record name | 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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